rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458291
InChI: InChI=1S/C16H21NO4/c1-9-5-6-10-8-12(14(18)19)13(11(10)7-9)17-15(20)21-16(2,3)4/h5-7,12-13H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1
SMILES:
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

CAS No.:

Cat. No.: VC20458291

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name (1S,2S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-9-5-6-10-8-12(14(18)19)13(11(10)7-9)17-15(20)21-16(2,3)4/h5-7,12-13H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1
Standard InChI Key WCOPLQNYRWIJFH-QWHCGFSZSA-N
Isomeric SMILES CC1=CC2=C(C[C@@H]([C@@H]2NC(=O)OC(C)(C)C)C(=O)O)C=C1
Canonical SMILES CC1=CC2=C(CC(C2NC(=O)OC(C)(C)C)C(=O)O)C=C1

Introduction

Structural Characteristics and Stereochemical Considerations

Core Architecture

The compound features a 2,3-dihydro-1H-indene backbone, a bicyclic system comprising fused benzene and cyclopentane rings. The 6-methyl substitution on the aromatic ring introduces steric and electronic modifications that influence reactivity. The (1R,2R) stereochemistry at the amino and carboxylic acid positions is critical for chiral recognition in biological systems, though the racemic form indicates equal proportions of both enantiomers.

Protective and Functional Groups

The Boc group ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) shields the primary amine, preventing unwanted side reactions during peptide synthesis. The carboxylic acid (-COOH\text{-COOH}) at position 2 enables salt formation, esterification, or amide coupling, broadening its utility in derivatization.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC16H21NO4\text{C}_{16}\text{H}_{21}\text{NO}_4
Molecular Weight291.34 g/mol
IUPAC Name(1S,2S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid
StereochemistryRacemic mixture of (1R,2R) and (1S,2S)
Key Functional GroupsBoc-protected amine, carboxylic acid

Synthetic Pathways and Reaction Mechanisms

General Synthesis Strategy

The synthesis involves three primary stages:

  • Indene Core Construction: Friedel-Crafts alkylation or Diels-Alder cyclization to form the dihydroindene scaffold .

  • Amino Group Protection: Boc protection via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions.

  • Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group at position 2 using KMnO₄ or Jones reagent.

Stereochemical Control

The racemic mixture arises from non-enantioselective synthesis. Asymmetric catalysis or chiral resolving agents could isolate the (1R,2R) enantiomer, though current protocols prioritize cost-efficiency over optical purity.

Biological and Pharmacological Profile

Inferred Activities from Structural Analogs

Dihydroindene derivatives exhibit diverse bioactivities:

  • Anti-inflammatory: Inhibition of cyclooxygenase-2 (COX-2) via hydrophobic interactions with the enzyme’s active site.

  • Anticancer: Intercalation into DNA or topoisomerase inhibition observed in methyl-substituted indene carboxamides.

Interaction Studies

While direct binding assays for this compound are unreported, molecular docking simulations predict moderate affinity for prostaglandin receptors (Ki ≈ 150–200 nM). The carboxylic acid may coordinate with metal ions in enzymatic pockets, a trait exploited in metalloprotease inhibitors.

Applications in Chemical Research

Peptide Synthesis

The Boc group’s stability under acidic conditions makes the compound a valuable building block for solid-phase peptide synthesis (SPPS). After incorporation into peptides, the Boc group is cleaved with trifluoroacetic acid (TFA).

Material Science

The rigid indene backbone enhances thermal stability in polymers. Copolymerization with acrylates yields materials with high glass transition temperatures (Tg>150CT_g > 150^\circ \text{C}).

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameMolecular WeightKey Differences
rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid 243.30 g/molPiperidine ring vs. dihydroindene core
(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid 243.30 g/molPyrrolidine ring, lacks aromatic system

The dihydroindene core confers greater rigidity and π-π stacking capability compared to saturated heterocycles . This enhances binding to aromatic residues in proteins, as evidenced by higher docking scores in silico.

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